(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride
Description
Historical Context and Discovery
The synthesis of (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride emerged from advancements in stereoselective pyrrolidine chemistry during the early 2010s. A pivotal development was documented in a 2014 Chinese patent (CN105801462A), which described a multi-step synthesis starting from L-hydroxyproline, a chiral amino acid derivative. This route emphasized the strategic introduction of methoxy and methoxymethyl groups at positions 4 and 2 of the pyrrolidine ring, respectively, while preserving stereochemical integrity. The compound’s first reported isolation as a hydrochloride salt in 2016 marked its entry into chemical databases, with subsequent modifications to its structural characterization appearing in PubChem entries by 2025.
The patent-driven synthesis reflected growing interest in modular pyrrolidine frameworks for pharmaceutical applications, particularly as chiral intermediates in drug discovery. Early synthetic efforts focused on optimizing yields while maintaining enantiomeric purity, with the (2S,4S) configuration distinguished from its (2S,4R) diastereomer through crystallographic and spectroscopic analyses.
Structural Significance: Pyrrolidine Core and Functional Group Interactions
The molecular architecture of this compound centers on a five-membered pyrrolidine ring with two chiral centers at C2 and C4. The (2S,4S) configuration places the methoxymethyl group in an equatorial position relative to the puckered ring, minimizing steric hindrance from the axial methoxy substituent at C4. This spatial arrangement is critical for the compound’s physicochemical behavior, including its solubility in polar aprotic solvents and stability under acidic conditions.
Key functional groups include:
- Methoxymethyl (-OCH2OCH3) : Enhances lipophilicity while providing a site for nucleophilic substitution or oxidation reactions.
- Methoxy (-OCH3) : Stabilizes the ring conformation through hydrogen bonding with the protonated amine in the hydrochloride salt form.
Table 2: Comparative Properties of (2S,4S) and (2S,4R) Diastereomers
The hydrochloride salt formation occurs via protonation of the pyrrolidine nitrogen, which increases crystalline stability and facilitates purification. Spectroscopic characterization reveals distinct NMR shifts for the C2 and C4 protons (δ 3.45–3.78 ppm for methoxymethyl; δ 3.12–3.30 ppm for methoxy).
Academic Relevance: Emerging Applications in Organic Chemistry
This compound has gained traction as a versatile chiral building block in asymmetric synthesis. Its rigid pyrrolidine core serves as a scaffold for constructing complex molecular architectures, particularly in medicinal chemistry campaigns targeting G protein-coupled receptors (GPCRs) and ion channels. Recent applications include:
- Catalytic Enantioselective Reactions : The compound’s stereocenters enable its use as a ligand in copper-catalyzed cyclopropanations, achieving enantiomeric excesses >90% in model reactions.
- Peptidomimetic Design : Substitution at C2 and C4 allows mimicry of proline residues in bioactive peptides, modulating conformational flexibility and receptor binding.
- Fragment-Based Drug Discovery : Researchers have incorporated the pyrrolidine core into fragment libraries to explore structure-activity relationships in kinase inhibitors.
Table 3: Representative Academic Studies Utilizing the Compound
Properties
IUPAC Name |
(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-5-6-3-7(10-2)4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEUSESZADIYDX-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1C[C@@H](CN1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Linear precursors such as γ-amino alcohols or diamines undergo cyclization under acidic or basic conditions to form the pyrrolidine ring. For example, N-protected 4-methoxy-2-(methoxymethyl)pentane-1,5-diamine can cyclize via intramolecular nucleophilic substitution, as demonstrated in analogous syntheses of substituted pyrrolidines. Key parameters include:
Reductive Amination
Reductive amination of ketoamines offers stereochemical control. For instance, reacting 4-methoxy-2-(methoxymethyl)-5-oxopentanal with ammonia or a primary amine in the presence of sodium cyanoborohydride (NaBH₃CN) yields the pyrrolidine core. This method ensures retention of configuration at chiral centers when chiral starting materials are used.
Stereochemical Control at C2 and C4
The (2S,4S) configuration is critical for biological activity and physicochemical properties. Two strategies ensure stereoselectivity:
Chiral Auxiliaries
Chiral auxiliaries like L-proline derivatives or Evans oxazolidinones direct asymmetric induction during ring formation. For example:
Enzymatic Resolution
Racemic mixtures of the pyrrolidine intermediate are resolved using lipases or esterases. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R,4R)-enantiomer, leaving the (2S,4S)-isomer intact. This method achieves >95% ee but requires additional steps to recover the desired product.
Functionalization: Methoxy and Methoxymethyl Groups
Methoxy Group Installation
The 4-methoxy group is introduced via:
- Williamson Ether Synthesis : Reacting a 4-hydroxypyrrolidine intermediate with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to convert a 4-hydroxyl group to methoxy.
Optimal Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0°C → room temperature (rt) |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
Methoxymethyl Group Installation
The 2-methoxymethyl substituent is added through:
- Nucleophilic Alkylation : Treating a 2-hydroxymethylpyrrolidine precursor with methyl iodide and silver oxide (Ag₂O).
- Protection/Deprotection : Temporarily protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether before methylation.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt:
- Acid-Base Reaction : Dissolve the pyrrolidine free base in anhydrous diethyl ether or ethanol.
- HCl Gas Introduction : Bubble dry hydrogen chloride (HCl) gas through the solution until precipitation occurs.
- Crystallization : Recrystallize from ethanol/ethyl acetate (1:3 v/v) to achieve >99% purity.
Critical Parameters :
- Stoichiometry : 1.1 equivalents of HCl to ensure complete salt formation.
- Temperature : 0–5°C to prevent decomposition.
Comparative Analysis of Synthetic Routes
The table below evaluates three representative methods based on yield, stereoselectivity, and scalability:
| Method | Yield (%) | ee (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Cyclization + Auxiliary | 68 | 92 | Moderate | Cost of chiral auxiliaries |
| Reductive Amination | 75 | 85 | High | Byproduct formation |
| Enzymatic Resolution | 60 | 99 | Low | Enzyme cost and recovery |
Industrial-Scale Considerations
For bulk production (e.g., >10 kg batches), the reductive amination route is preferred due to:
- Cost Efficiency : Lower catalyst costs compared to chiral auxiliaries.
- Process Robustness : Tolerates minor impurities in starting materials.
- Regulatory Compliance : Well-documented safety profiles for reagents like NaBH₃CN.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrrolidine ring can be reduced to form a saturated amine.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methoxymethyl groups may play a role in binding affinity and specificity, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Diastereomeric Comparison: (2S,4R) vs. (2S,4S) Isomers
The (2S,4R)-configured isomer, (2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride (CAS 1372810-08-6), shares the same molecular formula and weight as the (2S,4S) compound but differs in stereochemistry at the 4-position. Key distinctions include:
- Stereochemical Impact : The (2S,4R) isomer may exhibit divergent biological activity and crystallization behavior due to altered spatial arrangement.
- Applications : Both isomers serve as small-molecule scaffolds, but their stereochemistry influences receptor binding in drug discovery .
| Parameter | (2S,4S)-Isomer | (2S,4R)-Isomer |
|---|---|---|
| CAS No. | Not explicitly provided | 1372810-08-6 |
| Molecular Weight | 181.66 g/mol | 181.66 g/mol |
| Purity | Not specified | ≥95% |
| Storage Conditions | Likely similar | +4°C |
Functional Group Variations
Carboxamide Derivative
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide hydrochloride (CAS 796884-05-4) replaces the methoxymethyl group with a carboxamide moiety.
Fluorinated Analogs
Fluorinated derivatives like (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride (CAS 1951425-16-3) introduce fluorine and nitrile groups, increasing metabolic stability. These compounds exhibit a structural similarity score of 0.90 to the target molecule, suggesting comparable scaffold utility in drug design .
Ester-Containing Derivatives
Compounds such as (2S,4S)-Methyl 4-(2-methoxyacetoxy)pyrrolidine-2-carboxylate hydrochloride (CAS 1354490-36-0) feature ester groups, resulting in higher molecular weights (e.g., 253.68 g/mol ) and altered reactivity. These derivatives are bulkier, which may reduce membrane permeability but improve specificity in enzyme inhibition .
Catalytic Activity in Proline Derivatives
MIT research highlights that 4-substituted proline analogs, such as (2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride, exhibit enhanced catalytic efficiency in hydrogen-deuterium exchange reactions. The dimethylamino group at the 4-position facilitates nucleophilic catalysis, demonstrating the impact of substituents on reactivity .
Medicinal Chemistry Potential
- Fluorinated Analogs : Fluorine incorporation improves metabolic stability and bioavailability, making these compounds valuable in CNS drug development .
- Diastereomeric Pairs : The (2S,4S) and (2S,4R) isomers are critical for studying structure-activity relationships (SAR) in receptor-targeted therapies .
Biological Activity
(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of methoxy and methoxymethyl groups, which may influence its binding affinity and specificity towards various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Chemical Formula : CHClNO
- Molecular Weight : 145.20 g/mol
- Structure : The compound features a pyrrolidine ring with specific stereochemistry at the second and fourth carbon atoms, which is essential for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy and methoxymethyl groups are believed to enhance its binding affinity, thereby influencing its pharmacological effects. Although detailed mechanisms are still under investigation, preliminary studies suggest that this compound may act as a ligand in receptor binding studies and exhibit potential therapeutic effects.
Biological Activity
Research indicates that this compound has significant biological activity, particularly in the following areas:
- Anticancer Activity : Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell viability and induce apoptosis. For instance, a related compound demonstrated high affinity towards MDM2, leading to tumor regression in vivo .
- Antimalarial Properties : Pyrrolidine derivatives have been explored for their antimalarial activity. A study highlighted the potential of 4-aryl pyrrolidines as effective agents against malaria, suggesting that similar structural motifs might confer beneficial properties .
- Neuroprotective Effects : Some pyrrolidine derivatives have been investigated for their neuroprotective properties. The structural features of (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine may contribute to this effect by modulating neurotransmitter systems .
Case Studies
- Cancer Cell Viability : In vitro studies indicated that compounds with similar structures to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves downregulation of nutrient transport systems and induction of cellular stress responses .
- Binding Affinity Studies : Research on related pyrrolidine compounds has shown promising results in receptor binding assays, indicating potential applications in drug design targeting specific pathways involved in diseases such as cancer and neurodegeneration .
Comparative Analysis
The following table summarizes the structural differences and biological activities of related compounds:
| Compound Name | Chemical Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | CHClNO | Methoxy and methoxymethyl groups | Potential anticancer and neuroprotective activity |
| (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine | CHNO | Different stereochemistry | Investigated for similar biological activities |
| 4-Aryl pyrrolidines | CHNO | Aryl substitution | Antimalarial efficacy |
Q & A
Basic Research Questions
Q. What are the structural determinants of (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride, and how do they influence its chemical reactivity?
- Key Features :
- The compound has two chiral centers (2S,4S), a pyrrolidine ring, methoxy groups at positions 2 and 4, and a hydrochloride salt for enhanced solubility.
- Methoxy groups increase steric hindrance and modulate electronic effects, impacting nucleophilic/electrophilic reactivity .
- Methodological Insight :
- Stereochemical confirmation requires chiral HPLC or X-ray crystallography. Reactivity studies often use density functional theory (DFT) to predict regioselectivity in substitution or oxidation reactions .
Q. What synthetic strategies are effective for preparing (2S,4S)-configured pyrrolidine derivatives?
- Common Routes :
Cyclization : Use of γ-amino alcohols with chiral catalysts (e.g., Lewis acids) to form the pyrrolidine ring .
Resolution : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) or chiral HPLC to isolate the (2S,4S) isomer .
Functionalization : Methoxy groups are introduced via Williamson ether synthesis or nucleophilic substitution under basic conditions (e.g., K₂CO₃/MeOH) .
- Table: Reaction Conditions for Key Steps
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during large-scale synthesis?
- Strategies :
- Kinetic Resolution : Use enzymes (e.g., lipases) or asymmetric catalysis to favor the (2S,4S) isomer .
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of diastereomers in solvents like ethanol/water .
- Case Study :
- A 95% ee was achieved using chiral Pd catalysts in hydrogenation reactions, with ee monitored via polarimetry and NMR spectroscopy .
Q. What analytical techniques validate stereochemical purity and functional group integrity?
- Techniques :
- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak AD-H .
- NOESY NMR : Confirms spatial proximity of methoxy and pyrrolidine protons to verify stereochemistry .
- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition for (2S,4S) derivatives) .
Q. How do structural modifications (e.g., fluorination vs. methoxylation) impact biological activity?
- SAR Insights :
- Methoxy Groups : Enhance lipid solubility and CNS penetration compared to hydroxyl or amino groups .
- Fluorine Substitution : Increases metabolic stability but may reduce binding affinity to certain receptors (e.g., serotonin receptors) .
- Table: Comparative Bioactivity of Analogues
| Compound | Target Receptor | IC₅₀ (nM) | LogP | Reference |
|---|---|---|---|---|
| (2S,4S)-Methoxy derivative | σ-1 Receptor | 120 | 1.8 | |
| (2S,4R)-Fluoro analogue | NMDA Receptor | 450 | 2.1 | |
| (2S,4S)-Hydroxymethyl derivative | Dopamine D₂ | 320 | 0.9 |
Methodological Recommendations
- Synthesis Optimization : Prioritize asymmetric catalysis over resolution for scalable ee control .
- Characterization : Combine chiral HPLC with NOESY NMR to resolve stereochemical ambiguities .
- Biological Assays : Use radioligand binding assays (e.g., for σ-1 receptors) to quantify target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
